Orthogonal Cleavage vs. Benzyl and tert-Butyl Esters
Phthalimidomethyl esters can be selectively removed in the presence of benzyloxycarbonyl (Z), benzyl, p-nitrobenzyl, and tert-butyl protecting groups without affecting these acid- or hydrogenolysis-labile groups [1]. In peptide syntheses using amino acid esters containing multiple orthogonal protecting groups, the phthalimidomethyl group was removed specifically and separately, yielding pure products in satisfactory or good yields [1]. No racemization was observed during these deprotection reactions [1].
| Evidence Dimension | Orthogonal stability / Selective cleavability |
|---|---|
| Target Compound Data | Stable to conditions that cleave benzyl and tert-butyl esters; removed selectively by hydrazine hydrate |
| Comparator Or Baseline | Benzyl esters (cleaved by H2/Pd); tert-butyl esters (cleaved by acid); Z groups (cleaved by H2/Pd or acid) |
| Quantified Difference | Orthogonal cleavage without affecting acid-labile or hydrogenolytically labile groups |
| Conditions | Peptide synthesis with amino acid esters containing benzyloxycarbonyl, benzyl, p-nitrobenzyl, or tert-butyl protecting groups |
Why This Matters
Enables convergent synthetic strategies where multiple protecting groups must be sequentially unmasked without cross-reactivity, a critical requirement in complex molecule assembly.
- [1] Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1963). Usefulness of the phthalimidomethyl group for the reversible protection of carboxyl functions. Recueil des Travaux Chimiques des Pays-Bas, 82(10), 941-953. View Source
